

# Technical Guide: Solubility and Stability Profile of Fluoxetine Succinamic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fluoxetine Succinamic Acid*

Cat. No.: *B195944*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the evaluation of the solubility and stability of **Fluoxetine Succinamic Acid**. As of the date of this publication, specific experimental data for **Fluoxetine Succinamic Acid** is not widely available in published literature. The experimental protocols and data tables presented herein are generalized templates based on industry standards and methodologies for characterizing active pharmaceutical ingredients (APIs). These should be adapted and validated for the specific compound.

## Introduction

**Fluoxetine Succinamic Acid** (CAS: 1026723-45-4) is a derivative of Fluoxetine, a widely recognized selective serotonin reuptake inhibitor (SSRI). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. These parameters are critical for formulation design, bioavailability, and ensuring the safety and efficacy of the final drug product.

This guide outlines the fundamental experimental procedures to comprehensively characterize the solubility and stability profile of **Fluoxetine Succinamic Acid**.

## Physicochemical Properties

A foundational step in drug development is the characterization of the molecule's inherent properties.

Property	Data
IUPAC Name	4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid
Molecular Formula	C <sub>21</sub> H <sub>22</sub> F <sub>3</sub> NO <sub>4</sub>
Molecular Weight	409.4 g/mol
CAS Number	1026723-45-4
Predicted pKa	Due to the presence of a carboxylic acid and a tertiary amine, Fluoxetine Succinamic Acid is expected to be amphoteric. The succinamic acid moiety will have an acidic pKa, while the tertiary amine will have a basic pKa. Precise values need to be determined experimentally.
Predicted LogP	The lipophilicity of the molecule will be influenced by its ionization state, which is pH-dependent. Experimental determination is necessary.

## Solubility Profile

The solubility of an API is a critical determinant of its oral bioavailability and dissolution rate. The following tables outline the expected data from comprehensive solubility studies.

## Aqueous Solubility

Table 1: Equilibrium Aqueous Solubility of **Fluoxetine Succinamic Acid**

Medium	Temperature (°C)	Solubility (mg/mL)	Method
Purified Water	25 ± 2	Data to be determined	Shake-flask
Purified Water	37 ± 2	Data to be determined	Shake-flask

## pH-Dependent Solubility

Table 2: pH-Solubility Profile of **Fluoxetine Succinamic Acid** at 37 ± 2 °C

pH	Buffer System	Solubility (mg/mL)	Method
1.2	0.1 N HCl	Data to be determined	Shake-flask
4.5	Acetate Buffer	Data to be determined	Shake-flask
6.8	Phosphate Buffer	Data to be determined	Shake-flask
7.4	Phosphate Buffer	Data to be determined	Shake-flask
9.0	Borate Buffer	Data to be determined	Shake-flask

## Solubility in Organic Solvents

Table 3: Solubility of **Fluoxetine Succinamic Acid** in Common Organic Solvents at 25 ± 2 °C

Solvent	Solubility (mg/mL)	Classification
Methanol	Data to be determined	e.g., Freely Soluble
Ethanol	Data to be determined	e.g., Soluble
Dimethyl Sulfoxide (DMSO)	Data to be determined	e.g., Very Soluble
Acetonitrile	Data to be determined	e.g., Sparingly Soluble
Dichloromethane	Data to be determined	e.g., Slightly Soluble

Note: A qualitative mention of solubility in a Methanol-DMSO mixture has been noted in some literature, but quantitative data is not available.

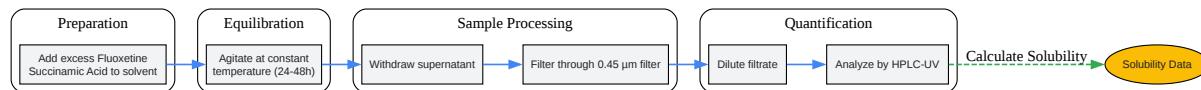
# Experimental Protocols: Solubility Determination

## Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

### Methodology:

- Preparation: Add an excess amount of **Fluoxetine Succinamic Acid** to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, clear glass vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
- Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of **Fluoxetine Succinamic Acid** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.



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### Equilibrium Solubility Determination Workflow

## Stability Profile

Evaluating the stability of an API under various environmental conditions is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.

## Solid-State Stability

Table 4: Solid-State Stability of **Fluoxetine Succinamic Acid** (ICH Conditions)

Condition	Time Point	Appearance	Assay (%)	Degradation Products (%)
Long-Term	0	Initial Data	Initial Data	Initial Data
25°C/60% RH	3 Months	Data to be determined	Data to be determined	Data to be determined
6 Months	Data to be determined	Data to be determined	Data to be determined	
9 Months	Data to be determined	Data to be determined	Data to be determined	
12 Months	Data to be determined	Data to be determined	Data to be determined	
Accelerated	0	Initial Data	Initial Data	Initial Data
40°C/75% RH	3 Months	Data to be determined	Data to be determined	Data to be determined
6 Months	Data to be determined	Data to be determined	Data to be determined	

## Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Table 5: Forced Degradation of **Fluoxetine Succinamic Acid**

Stress Condition	% Degradation	Major Degradants (RRT)
Acid Hydrolysis (e.g., 0.1 N HCl, 60°C, 24h)	Data to be determined	Data to be determined
Base Hydrolysis (e.g., 0.1 N NaOH, 60°C, 24h)	Data to be determined	Data to be determined
Oxidative (e.g., 3% H <sub>2</sub> O <sub>2</sub> , RT, 24h)	Data to be determined	Data to be determined
Thermal (e.g., 80°C, 48h)	Data to be determined	Data to be determined
Photolytic (ICH Q1B)	Data to be determined	Data to be determined

## Experimental Protocols: Stability and Degradation

### ICH Stability Testing

#### Methodology:

- Sample Preparation: Place a sufficient quantity of **Fluoxetine Succinamic Acid** in suitable containers that are inert and impermeable.
- Storage: Store the samples in calibrated stability chambers under the conditions specified in the ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).
- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
- Analysis: Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

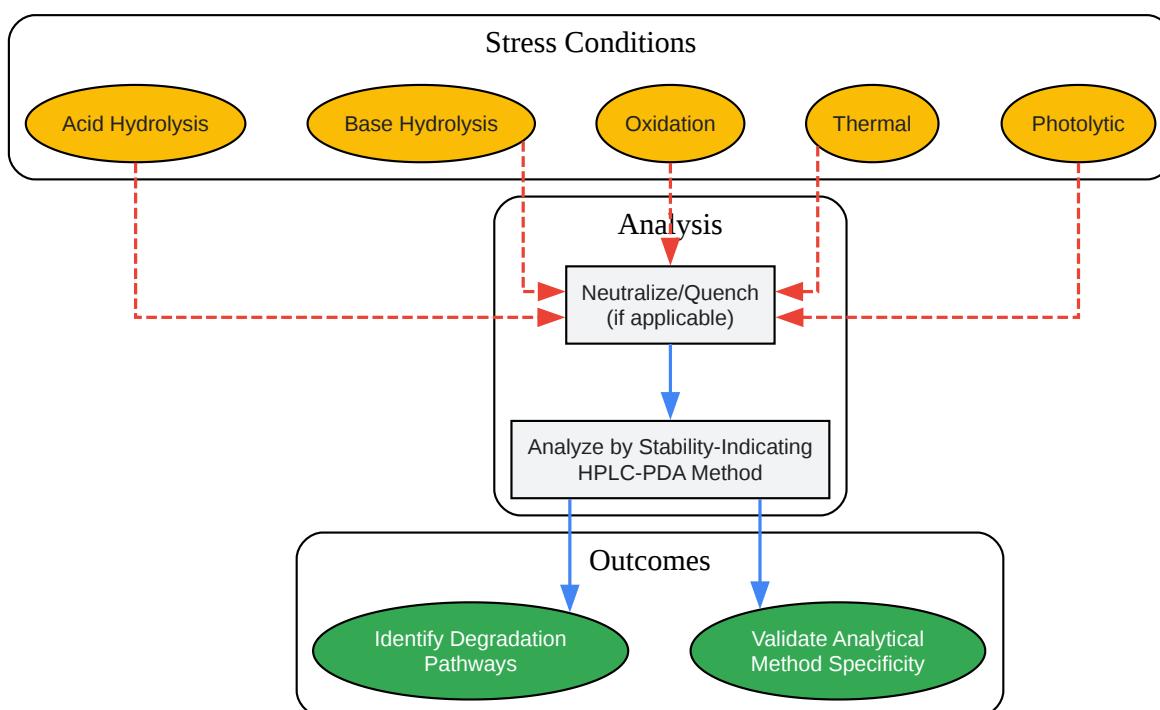
## Forced Degradation Studies

#### Methodology:

- Solution Preparation: Prepare solutions or suspensions of **Fluoxetine Succinamic Acid** in the respective stress media (acid, base, water, oxidizing agent). For thermal and photolytic

studies, use the solid drug substance.

- Stress Application: Expose the samples to the specified stress conditions for a defined period. The goal is to achieve 5-20% degradation.
- Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize the samples or quench the reaction at the end of the exposure period.
- Analysis: Analyze the stressed samples using a suitable HPLC method to separate the parent drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)